Benzyl4-(aminomethyl)-4-methylpiperidine-1-carboxylate
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Overview
Description
Benzyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a benzyl group attached to a piperidine ring, which is further substituted with an aminomethyl group and a carboxylate ester. The unique structure of this compound makes it an interesting subject for various chemical and pharmaceutical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate typically involves the reaction of 4-methylpiperidine with benzyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate carbamate, which is then treated with formaldehyde and hydrogen cyanide to introduce the aminomethyl group. The final product is obtained after purification through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of Benzyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the overall efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where halogen atoms can be replaced with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Benzyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the benzyl group can interact with hydrophobic pockets within proteins, enhancing the compound’s binding affinity.
Comparison with Similar Compounds
Similar Compounds
- Benzyl 4-(aminomethyl)piperidine-1-carboxylate
- 4-(Aminomethyl)-4-methylpiperidine-1-carboxylate
- Benzyl 4-methylpiperidine-1-carboxylate
Uniqueness
Benzyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate is unique due to the presence of both the benzyl and aminomethyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research.
Properties
Molecular Formula |
C15H22N2O2 |
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Molecular Weight |
262.35 g/mol |
IUPAC Name |
benzyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate |
InChI |
InChI=1S/C15H22N2O2/c1-15(12-16)7-9-17(10-8-15)14(18)19-11-13-5-3-2-4-6-13/h2-6H,7-12,16H2,1H3 |
InChI Key |
KXPKTBVYSCHZRV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCN(CC1)C(=O)OCC2=CC=CC=C2)CN |
Origin of Product |
United States |
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